molecular formula C12H8FN B1339491 3-Fluoro-9H-carbazole CAS No. 391-45-7

3-Fluoro-9H-carbazole

Cat. No. B1339491
CAS RN: 391-45-7
M. Wt: 185.2 g/mol
InChI Key: IEUMYICVZHBVAV-UHFFFAOYSA-N
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Description

3-Fluoro-9H-carbazole is a derivative of carbazole, a heterocyclic aromatic organic compound. Carbazole derivatives are known for their interesting photophysical properties and have been widely studied for their potential applications in organic electronics, such as organic light-emitting diodes (OLEDs), and as fluorophores in various chemical and biological contexts.

Synthesis Analysis

The synthesis of carbazole derivatives often involves cross-coupling reactions, such as the Sonogashira reaction, which is a palladium-catalyzed coupling of terminal alkynes with aryl or vinyl halides. For example, the synthesis of 9-butyl-3,6-bis-(phenylethynyl)-9H-carbazole and 9-butyl-3,6-bis-(2-phenyl-o-carborane)-9H-carbazole involves such a reaction followed by insertion with decaborane . Similarly, other carbazole derivatives are synthesized using various coupling reactions and subsequent functionalization steps, as seen in the preparation of bipolar 9-linked carbazole-π-dimesitylborane fluorophores and the novel carbazole derivative containing a fluorobenzene unit .

Molecular Structure Analysis

The molecular structure of carbazole derivatives is characterized by the presence of a carbazole core, which can be functionalized at different positions to tune the electronic and photophysical properties. The crystal structures of three 9-[(E)-2-(4-halogenophenyl)vinyl]-9H-carbazoles show that the molecular structures of these compounds are similar, with relatively large twist angles between the carbazole and benzene planes . This twisted conformation can affect the photophysical properties and intermolecular interactions within the solid state.

Chemical Reactions Analysis

Carbazole derivatives can undergo various chemical reactions, including electrophilic substitution, nucleophilic substitution, and coupling reactions. The specific reactivity of a carbazole derivative like 3-Fluoro-9H-carbazole would depend on the substituents present on the carbazole core and the electronic effects they impart. For instance, the presence of electron-withdrawing or electron-donating groups can significantly alter the reactivity of the compound.

Physical and Chemical Properties Analysis

Carbazole derivatives exhibit a range of physical and chemical properties that make them suitable for various applications. For example, the bipolar 9-linked carbazole-π-dimesitylborane fluorophores show good thermal stability with high glass transition and degradation temperatures, which is beneficial for their use in OLEDs . The novel carbazole derivative containing a fluorobenzene unit displays aggregation-induced emission properties, polymorphism, and mechanochromism, which are influenced by its solid-state conformation and molecular packing . The photophysical properties, such as fluorescence and charge transfer characteristics, are also influenced by the molecular structure and the environment, as seen in the synthesis of 3,6-di(substituted quinoxalin) carbazole fluorophores .

Scientific Research Applications

Biotransformation and Oxidation Products

3-Fluoro-9H-carbazole and its derivatives exhibit versatile pharmacological applications. A study demonstrated the ability of biphenyl-utilizing bacteria to produce hydroxylated metabolites from 9H-carbazole, leading to various derivatives beneficial for scientific research. These metabolites include 9H-carbazol-1-ol, 9H-carbazol-3-ol, and carbazol-9-ol, indicating potential in microbial biotransformation processes for producing pharmacologically relevant compounds (Waldau et al., 2009).

Drug Delivery and Fluorescence Detection

The study by Sun et al. (2021) highlighted the use of a carbazolyl functionalized metal-organic framework, UiO-67-CDC, synthesized using 9H-carbazole-2,7-dicarboxylic acid for drug delivery and fluorescence detection. This framework, when cationized, showed effective encapsulation and release of the anticancer drug 5-fluorouracil, demonstrating its potential as a carrier and a high-sensitivity fluorescence detector for pharmacological applications (Sun et al., 2021).

Advanced Materials for Optoelectronics

Research into the structural and optoelectronic properties of 3-Fluoro-9H-carbazole derivatives has led to innovations in materials science, particularly in the field of light-emitting diodes (LEDs) and sensors. For instance, the synthesis of a novel carbazole derivative containing a fluorobenzene unit demonstrated aggregation-induced fluorescence emission, showing promise for applications in optoelectronic devices due to its unique solid-state fluorescence emissions and non-reversible thermo-stimulus fluorescence properties (Zhu et al., 2018).

Sensing Applications

The development of sensitive colorimetric/fluorometric probes based on 3-Fluoro-9H-carbazole derivatives has been an area of significant interest. For example, a fluorene oligomer with peripheral carbazole side chains demonstrated high fluorescence quenching sensitivity and selectivity towards iodide, making it an excellent candidate for environmental monitoring and analytical chemistry applications (Zhao et al., 2012).

Safety And Hazards

Users should avoid contact with skin and eyes, avoid breathing vapors or mists, and do not ingest 3-Fluoro-9H-carbazole . If swallowed, seek immediate medical assistance . Wash thoroughly after handling .

properties

IUPAC Name

3-fluoro-9H-carbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8FN/c13-8-5-6-12-10(7-8)9-3-1-2-4-11(9)14-12/h1-7,14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEUMYICVZHBVAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)C=CC(=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90579134
Record name 3-Fluoro-9H-carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90579134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-9H-carbazole

CAS RN

391-45-7
Record name 3-Fluoro-9H-carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90579134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Fluorocarbazole
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Synthesis routes and methods

Procedure details

A mixture of 23.4 g (106 mmole) 2-chloro-4-fluoro-N-phenylaniline, 0.27 g (5.3 mmole) of palladium(II)acetate, 2.1 g (10.6 mmole) of tri-tert-Butylphosphine, 50.8 g (530 mmole) of sodium tert-butoxide and 1,4-dioxane 150 ml were refluxed under nitrogen for about overnight. Allowed to cool and then quenched by addition of HCl (aq) (2 M, 140 ml). The organic phase was extracted with dichloromethane and water, dried with anhydrous magnesium sulfate, the solvent was removed and the residue was purified by column chromatography on silica (hexane-ethyl acetate) to give product 6.7 g (35%)
Name
2-chloro-4-fluoro-N-phenylaniline
Quantity
23.4 g
Type
reactant
Reaction Step One
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
50.8 g
Type
reactant
Reaction Step One
Quantity
0.27 g
Type
catalyst
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Yield
35%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
ML Keshtov, SA Kuklin, IO Konstantinov… - Doklady Chemistry, 2018 - Springer
… 20 atm and 60C for 5 h; this treatment led to 3-fluoro-9H-carbazole (3) in 80% yield as a light beige … ) to give 9-(2-decyltetradecyl)-3-fluoro-9H-carbazole (4); further reaction of 4 with N-…
SH Watterson, GV De Lucca, Q Shi… - Journal of Medicinal …, 2016 - ACS Publications
Bruton's tyrosine kinase (BTK), a nonreceptor tyrosine kinase, is a member of the Tec family of kinases. BTK plays an essential role in B cell receptor (BCR)-mediated signaling as well …
Number of citations: 116 0-pubs-acs-org.brum.beds.ac.uk
E Li, K Wang, B Zhang, S Guo, S Xiao… - Journal of Enzyme …, 2022 - Taylor & Francis
The DNA methyltransferases (DNMTs) were found in mammals to maintain DNA methylation. Among them, DNMT1 was the first identified, and it is an attractive target for tumour …
L Nadella, SB Dadinaboyina, PB Kumar… - Asian Journal of …, 2023 - Wiley Online Library
An efficient and scalable Pd‐catalyzed decarboxylative cross‐coupling strategy for the synthesis of carbazoles has been developed by using N‐aryl anthranilic acids. By employing a …
O Sachnik, X Tan, D Dou, C Haese, N Kinaret, KH Lin… - Nature Materials, 2023 - nature.com
… unit: 9,9′-(5-(4,6-di-tert-butyl-1,3,5-triazin-2-yl)-1,3-phenylene)bis(9H-carbazole) (DTPT-DCz), 9,9′-(5-(4,6-di-tert-butyl-1,3,5-triazin-2-yl)-1,3-phenylene)bis(3-fluoro-9H-carbazole) (…
Number of citations: 2 0-www-nature-com.brum.beds.ac.uk
SJ Gharpure, PE Hande, SK Pandey… - The Journal of Organic …, 2021 - ACS Publications
… To a magnetically stirred solution of 2-chloro-3-fluoro-9H-carbazole (300 mg, 1.37 mmol) in THF (10 mL) was added TBAF (1.50 mL, 1.50 mmol) dropwise at 0 C. The reaction mixture …
Number of citations: 2 0-pubs-acs-org.brum.beds.ac.uk
RB Bedford, M Betham, JPH Charmant, AL Weeks - Tetrahedron, 2008 - Elsevier
The amination of 2-chloroanilines with aryl bromides and subsequent intramolecular direct arylation can be exploited in the synthesis of a range of fluorinated carbazoles, where the …
W Fan, S Jiang, B Feng - Tetrahedron, 2015 - Elsevier
A one-pot Rh(I)-catalyzed synthesis of 9-H carbazoles via C–N bond cleavage by activation of aldehyde C–H bonds is reported. This protocol offers good yields and tolerates a broad …

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